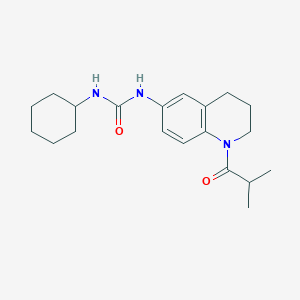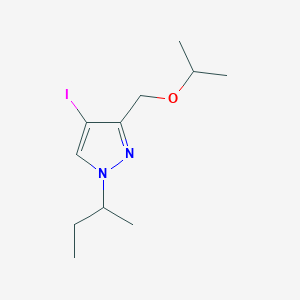
1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The pyrazole intermediate is then reacted with isopropyl chloroformate in the presence of a base such as triethylamine to introduce the isopropoxymethyl group.
- Reaction conditions: Conducted at room temperature under an inert atmosphere.
Iodination:
- The iodination at the fourth position can be achieved using iodine and a suitable oxidizing agent like hydrogen peroxide.
- Reaction conditions: Performed in an acetic acid solvent at elevated temperatures.
Addition of the sec-Butyl Group:
- The final step involves the alkylation of the pyrazole ring with sec-butyl bromide in the presence of a strong base like sodium hydride.
- Reaction conditions: Typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity of the final product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrazole Ring:
- Starting with a hydrazine derivative and a 1,3-dicarbonyl compound, the pyrazole ring is formed through a cyclization reaction.
- Reaction conditions: Typically carried out in an ethanol solvent at reflux temperature.
Analyse Des Réactions Chimiques
Types of Reactions: 1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
-
Substitution Reactions:
- The iodine atom at the fourth position can be replaced by other nucleophiles through nucleophilic substitution reactions.
- Common reagents: Sodium azide, potassium cyanide.
- Major products: Corresponding azido or cyano derivatives.
-
Oxidation Reactions:
- The isopropoxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Aldehyde or carboxylic acid derivatives.
-
Reduction Reactions:
- The pyrazole ring can be reduced to form dihydropyrazole derivatives.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Dihydropyrazole derivatives.
Applications De Recherche Scientifique
1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for the preparation of various pyrazole derivatives with potential biological activity.
-
Biology:
- Investigated for its potential as a ligand in coordination chemistry.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
- Used in the development of new therapeutic agents targeting specific molecular pathways.
-
Industry:
- Utilized in the synthesis of agrochemicals and pharmaceuticals.
- Employed as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may exert its effects by:
-
Molecular Targets:
- Binding to specific enzymes or receptors, thereby modulating their activity.
- Interacting with cellular signaling pathways to induce desired biological responses.
-
Pathways Involved:
- Inhibition of key enzymes involved in inflammatory processes.
- Induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways.
Comparaison Avec Des Composés Similaires
1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:
-
1-phenyl-3-(isopropoxymethyl)-1H-pyrazole:
- Similar structure but with a phenyl group instead of a sec-butyl group.
- Exhibits different chemical reactivity and biological activity.
-
4-bromo-3-(isopropoxymethyl)-1H-pyrazole:
- Bromine atom at the fourth position instead of iodine.
- Different reactivity in substitution reactions due to the nature of the halogen.
-
1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole:
- Chlorine atom at the fourth position instead of iodine.
- Different physical properties and reactivity in chemical reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
1-butan-2-yl-4-iodo-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-5-9(4)14-6-10(12)11(13-14)7-15-8(2)3/h6,8-9H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPSBJFQNWFLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![dimethyl 1-[2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2694157.png)
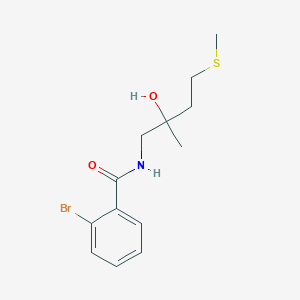
![Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2694160.png)
![(5-chloro-2-methoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2694163.png)
![(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2694165.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/new.no-structure.jpg)
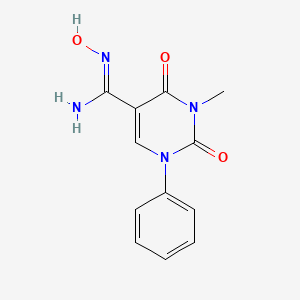
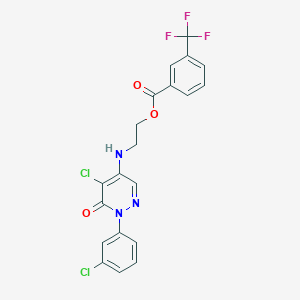
![Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2694171.png)
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2694172.png)
![N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2694173.png)


